"3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties
"3-Amino-2,4-dichloro-5-fluorobenzoic acid" properties
An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic acid
Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 3-Amino-2,4-dichloro-5-fluorobenzoic acid. It is important to note that specific experimental data for this compound, such as physicochemical properties and spectral analyses, are not widely available in peer-reviewed literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and predicted data should be treated as illustrative examples. Researchers should always validate findings with their own experimental data and consult a specific Safety Data Sheet (SDS) before handling this chemical.
Introduction
3-Amino-2,4-dichloro-5-fluorobenzoic acid, with CAS number 115549-13-8, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on a benzene ring makes it a valuable and versatile building block in synthetic organic chemistry. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to protein targets. As such, fluorinated anthranilic acid derivatives are of great interest to researchers in medicinal chemistry and agrochemical development as key intermediates for the synthesis of complex, biologically active molecules.[1][2] This guide provides a detailed examination of its properties, a plausible synthetic route, its chemical reactivity, potential applications, and safety considerations.
Section 1: Physicochemical and Spectral Properties
Detailed experimental data for 3-Amino-2,4-dichloro-5-fluorobenzoic acid is not extensively reported. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of 3-Amino-2,4-dichloro-5-fluorobenzoic acid
| Property | Value | Source |
| CAS Number | 115549-13-8 | [3] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [3] |
| Molecular Weight | 224.02 g/mol | [4] |
| Appearance | Expected to be a solid, likely off-white to light brown powder. | Analogy |
| Melting Point | Not reported. Expected to be in the range of 150-220 °C. | Analogy[5][6][7] |
| Solubility | Not reported. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in less polar solvents and water. | Analogy |
| pKa | Not reported. The carboxylic acid pKa is expected to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the halogens. | Chemical Principles |
Predicted Spectral Analysis
While experimental spectra are not available, the following are predictions for the key spectral data.
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¹H NMR (in DMSO-d₆):
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Aromatic Proton: A singlet is expected for the lone aromatic proton (H-6) in the region of δ 7.0-8.0 ppm. The exact shift will be influenced by the surrounding substituents.
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Amine Protons: A broad singlet corresponding to the two amine protons (-NH₂) is expected in the region of δ 5.0-6.5 ppm. The chemical shift can vary with concentration and temperature.
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Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton (-COOH) is expected at δ > 12 ppm.
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¹³C NMR (in DMSO-d₆):
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Approximately 7 distinct signals are expected in the aromatic region (δ 110-160 ppm) and one for the carboxylic carbon (δ 165-175 ppm). The carbon atoms attached to fluorine will show coupling (J-coupling).
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Infrared (IR) Spectroscopy (as KBr pellet):
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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O-H Stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.
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C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
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C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-F and C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl₂) and 225 (for ³⁵Cl³⁷Cl) and 227 (for ³⁷Cl₂), showing a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the parent ion.
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Section 2: Synthesis and Purification
A specific, detailed synthesis of 3-Amino-2,4-dichloro-5-fluorobenzoic acid is not well-documented in the public domain. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles and syntheses of structurally similar compounds.[8][9] The proposed route starts from 2,4-dichloro-5-fluorotoluene, which undergoes nitration followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.
Proposed Synthetic Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. epitochem.com [epitochem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
